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Abstract
LAS190792, also known as AZD8999, is a novel inhaled bifunctional molecule characterized

as a Muscarinic Antagonist and β2-Adrenoceptor Agonist (MABA).[1] This document provides a

comprehensive technical overview of the target receptors of LAS190792, presenting

quantitative data on its binding affinities and functional potencies, detailed experimental

methodologies for key assays, and visual representations of the associated signaling

pathways. This information is intended to support further research and development efforts in

the field of respiratory therapeutics.

Core Target Receptors and Mechanism of Action
LAS190792 is designed to simultaneously interact with two distinct receptor types in the

airways to induce bronchodilation, making it a promising candidate for the treatment of chronic

respiratory diseases such as COPD.[1][2] The dual mechanism of action involves:

Muscarinic Receptor Antagonism: LAS190792 acts as an antagonist at muscarinic

acetylcholine receptors (mAChRs), primarily targeting the M3 subtype.[1] In the airways, M3

receptors are predominantly located on smooth muscle cells and submucosal glands. Their

activation by acetylcholine, a neurotransmitter of the parasympathetic nervous system, leads

to bronchoconstriction and mucus secretion. By blocking these receptors, LAS190792
inhibits the effects of acetylcholine, leading to airway smooth muscle relaxation.[1][3]
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β2-Adrenoceptor Agonism: Concurrently, LAS190792 functions as an agonist at the β2-

adrenergic receptors (β2-ARs).[1] These receptors are highly expressed on airway smooth

muscle cells. Stimulation of β2-ARs activates intracellular signaling cascades that result in

smooth muscle relaxation and subsequent bronchodilation.[3]

This complementary dual pharmacology allows LAS190792 to achieve bronchodilation through

two independent but synergistic pathways.[3]

Quantitative Receptor Pharmacology
The potency and selectivity of LAS190792 at its target receptors have been characterized

through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities of
LAS190792

Receptor Subtype pIC50

M1 8.9[4][5]

M2 8.8[4][5]

M3 8.8[1][2][4][5]

M4 9.2[4][5]

M5 8.2[4][5]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50), indicating

the concentration of the drug required to inhibit 50% of the binding of a radioligand to the

receptor.

Table 2: Adrenergic Receptor Binding Affinities and
Selectivity of LAS190792
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Receptor Subtype pIC50

β1 7.5[4][5]

β2 9.1[4][5]

β3 5.6[4][5]

LAS190792 demonstrates selectivity for the β2-adrenoceptor over the β1 and β3 subtypes.[1]

[2]

Table 3: Functional Potency of LAS190792
Assay Species/Tissue Parameter Value

Antimuscarinic Activity

Human Bronchus

(electrically

stimulated, in

presence of

propranolol)

pIC50 8.3[1]

β2-Adrenoceptor

Agonist Activity

Guinea Pig Trachea

(spontaneous tone)
pEC50 9.6[1][2]

pEC50 is the negative logarithm of the half maximal effective concentration (EC50), indicating

the concentration of the drug that induces a response halfway between the baseline and

maximum.

Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize

the pharmacological profile of LAS190792.

Radioligand Binding Assays
These assays are employed to determine the binding affinity of LAS190792 to its target

receptors.
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Objective: To quantify the affinity (pIC50) of LAS190792 for human muscarinic (M1-M5) and

adrenergic (β1-β3) receptors.

Methodology:

Membrane Preparation:

Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells recombinantly

expressing the specific human receptor subtype of interest are cultured.

Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM

MgCl2, 5mM EDTA with protease inhibitors).

The homogenate is centrifuged at low speed to remove cellular debris.

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell

membranes containing the receptors.

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein

concentration is determined using a standard method like the BCA assay.

Competitive Binding Reaction:

The assay is performed in a 96-well plate format.

Each well contains a fixed concentration of a specific radioligand (e.g., [3H]-N-

methylscopolamine for muscarinic receptors or [3H]-CGP12177 for β-adrenergic

receptors) and a varying concentration of unlabeled LAS190792.

Membrane preparations are added to each well.

The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 60 minutes) to allow the binding to reach equilibrium.

Separation and Detection:

The reaction is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the unbound radioligand.
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The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

The radioactivity trapped on the filters is measured using a scintillation counter.

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of a known

non-radioactive ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

The IC50 value is determined by non-linear regression analysis of the competition binding

curve.

The pIC50 is then calculated as the negative logarithm of the IC50.

Membrane Preparation

Binding Reaction Separation & Detection Data Analysis

Cell Culture
(Receptor Expression) Homogenization Centrifugation Membrane Pellet

Reaction Mixture

Radioligand

LAS190792
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Radioligand Binding Assay Workflow

cAMP Functional Assays
These assays are used to determine the functional agonist activity of LAS190792 at β2-

adrenergic receptors.
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Objective: To measure the ability of LAS190792 to stimulate the production of cyclic adenosine

monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.

Methodology:

Cell Culture and Plating:

CHO or HEK293 cells expressing the human β2-adrenergic receptor are cultured.

Cells are seeded into 384-well plates and allowed to adhere.

Compound Incubation:

The cell culture medium is removed and replaced with a stimulation buffer containing a

phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

Cells are incubated with varying concentrations of LAS190792 for a defined period at

room temperature.

cAMP Detection:

Several methods can be used for cAMP detection, including:

Homogeneous Time-Resolved Fluorescence (HTRF): This method involves cell lysis

and the addition of two conjugates: a cAMP-d2 acceptor and an anti-cAMP-cryptate

donor. The signal is inversely proportional to the amount of cAMP produced.

Luminescence-based assays (e.g., GloSensor™): Cells are transfected with a

biosensor that emits light upon binding to cAMP. The luminescence signal is directly

proportional to the intracellular cAMP concentration.

Data Analysis:

A standard curve is generated using known concentrations of cAMP.

The amount of cAMP produced in response to LAS190792 is quantified.
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The EC50 value is determined by plotting the concentration-response curve and fitting it

with a sigmoidal dose-response equation.

The pEC50 is then calculated.

Isolated Guinea Pig Trachea Relaxation Assay
This ex vivo assay assesses the functional potency of LAS190792 in a more physiologically

relevant tissue preparation.

Objective: To determine the relaxant effect of LAS190792 on pre-contracted airway smooth

muscle.

Methodology:

Tissue Preparation:

Guinea pigs are euthanized, and the tracheas are carefully dissected.

The trachea is cut into rings, and these rings are suspended in organ baths containing a

physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated

with 95% O2 and 5% CO2.

The rings are connected to isometric force transducers to measure changes in muscle

tension.

Contraction and Relaxation:

The tracheal rings are pre-contracted with an agent such as carbachol or by electrical field

stimulation to induce a stable contractile tone.

Once a stable contraction is achieved, cumulative concentrations of LAS190792 are

added to the organ bath.

The relaxation of the tracheal rings is recorded as a percentage of the pre-contracted

tone.

Data Analysis:
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Concentration-response curves for the relaxant effect of LAS190792 are constructed.

The EC50 or IC50 value is determined from these curves, and the corresponding pEC50

or pIC50 is calculated.

Signaling Pathways
The dual mechanism of action of LAS190792 is mediated through distinct intracellular signaling

pathways.

Muscarinic M3 Receptor Antagonism and Inhibition of
Bronchoconstriction
Acetylcholine binding to M3 receptors on airway smooth muscle cells activates a Gq protein-

coupled signaling cascade.[6] This leads to the activation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the

sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase

(MLCK).[4] MLCK phosphorylates myosin light chains, resulting in smooth muscle contraction.

LAS190792, as an M3 antagonist, blocks the initial step of this pathway, preventing

acetylcholine-induced bronchoconstriction.
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β2-Adrenoceptor Agonism and Induction of
Bronchodilation
As a β2-adrenoceptor agonist, LAS190792 mimics the action of endogenous agonists like

epinephrine.[3] Binding of LAS190792 to the β2-AR activates a Gs protein, which in turn

stimulates adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cAMP.[3]

Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[3] PKA then

phosphorylates several downstream targets, resulting in a decrease in intracellular Ca2+

concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]
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LAS190792 is a potent and selective MABA with a well-defined dual-target receptor profile. Its

ability to simultaneously antagonize M3 muscarinic receptors and agonize β2-adrenergic

receptors provides a robust mechanism for achieving bronchodilation. The quantitative data

and experimental methodologies presented in this whitepaper offer a solid foundation for

researchers and drug development professionals working on the next generation of respiratory

therapies. The synergistic action of LAS190792 holds the potential for improved efficacy in the

management of obstructive airway diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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